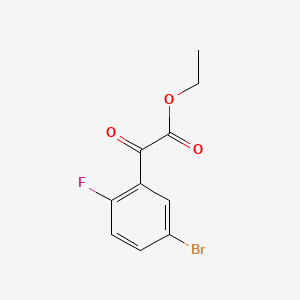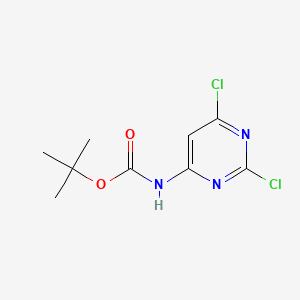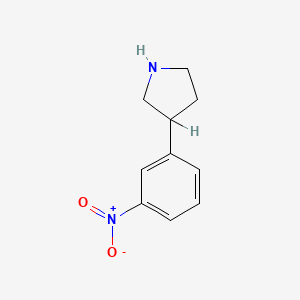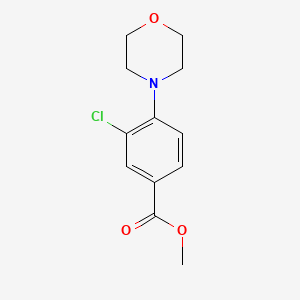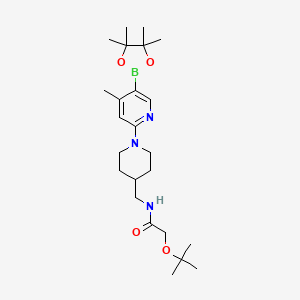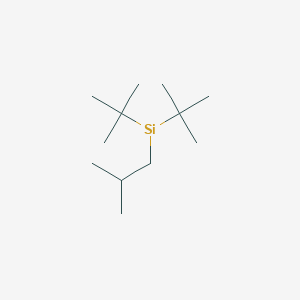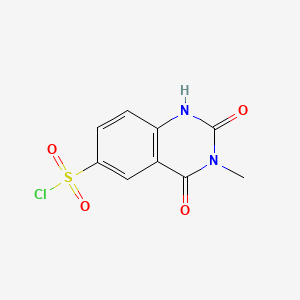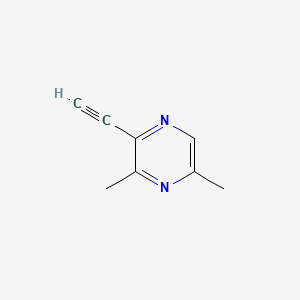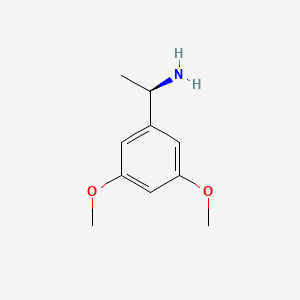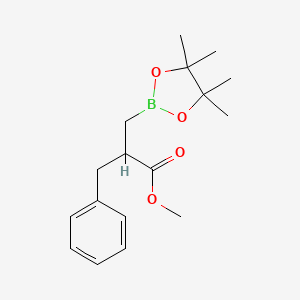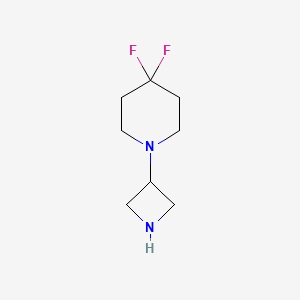![molecular formula C7H6N4O2 B580992 7-甲基[1,2,4]三唑并[4,3-a]嘧啶-3-羧酸 CAS No. 1256643-42-1](/img/structure/B580992.png)
7-甲基[1,2,4]三唑并[4,3-a]嘧啶-3-羧酸
描述
7-Methyl[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid is a compound with the molecular formula C7H6N4O2 . The 1,2,4-triazolo[1,5-a]pyrimidine (TP) heterocycle, which is part of this compound, has been found to be remarkably versatile and has been used in many different applications in drug design .
Synthesis Analysis
The 1,2,4-triazolo[1,5-a]pyrimidine heterocycle was first reported in 1909 . Over the years, different methods have been developed to access these heterocyclic compounds with nitrogenous rings, such as triazolopyrimidines . An efficient synthesis of novel 3-(3-aryl-1-phenyl-1H-pyrazol-4-yl)-5,7-dimethyl-[1,2,4]triazolo[4,3-a]-pyrimidines was accomplished by the oxidation of pyrimidinylhydrazones .
Molecular Structure Analysis
The molecular weight of 7-Methyl[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid is 178.15 g/mol . The InChI string representation of its structure is InChI=1S/C7H6N4O2/c1-4-2-3-11-5 (6 (12)13)9-10-7 (11)8-4/h2-3H,1H3, (H,12,13) .
Chemical Reactions Analysis
The 1,2,4-triazolo[1,5-a]pyrimidine heterocycle has been proposed as a possible surrogate of the purine ring . Depending on the choice of substituents, the TP ring has also been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .
Physical And Chemical Properties Analysis
The physical and chemical properties of 7-Methyl[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid include a molecular weight of 178.15 g/mol, an XLogP3-AA of 0.8, one hydrogen bond donor count, five hydrogen bond acceptor count, and one rotatable bond count . The topological polar surface area is 80.4 Ų .
科学研究应用
-
- Triazole compounds are capable of binding in the biological system with a variety of enzymes and receptors, showing versatile biological activities .
- They are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
- The synthesis of these compounds involves various chemical reactions, and their pharmacological activities are studied using in vitro and in vivo models .
- The results of these studies have shown that triazole compounds have significant therapeutic potential .
-
- Polycyclic systems containing triazolo-pyrimidine moiety are reported as antitumor .
- These compounds can be used for the treatment of various types of cancer .
- The methods of application include in vitro and in vivo experiments, where the compounds are tested on cancer cell lines or animal models .
- The outcomes of these studies have shown that some of these compounds have significant antitumor activity .
-
Treatment of Alzheimer’s Disease
- Triazolo-pyrimidines can be used for the treatment of Alzheimer’s disease .
- The methods of application include in vitro and in vivo experiments, where the compounds are tested on cell lines or animal models .
- The outcomes of these studies have shown that some of these compounds have significant therapeutic potential for the treatment of Alzheimer’s disease .
-
- Triazolo[4,3-a]pyrazine derivatives have shown promising antibacterial activities .
- They were synthesized and their structures were characterized using various techniques, such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .
- The compounds were evaluated for in vitro antibacterial activity using the microbroth dilution method .
- Some of the compounds showed moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .
-
- Triazolopyrazine derivatives, which are structurally similar to triazolopyrimidine, have been found to have antidiabetic properties .
- 3-(Trifluoromethyl)-1,2,4-triazolopyrazine is the key pharmacophore of sitagliptin phosphate, a new drug for the treatment of type II-diabetes mellitus .
- The methods of application include in vitro and in vivo experiments, where the compounds are tested on cell lines or animal models .
- The outcomes of these studies have shown that some of these compounds have significant therapeutic potential for the treatment of diabetes .
-
- Triazole compounds are commonly used in medicinal chemistry and are included in the class of antimicrobials due to their safety profile and excellent therapeutic index .
- Among the antifungal drugs, conazoles constitute a major class based on azole moiety like itraconazole, voriconazole, ravuconazole, fluconazole and so on .
- The methods of application include in vitro and in vivo experiments, where the compounds are tested on fungal strains or animal models .
- The outcomes of these studies have shown that some of these compounds have significant antifungal activity .
-
- Triazole compounds have been used in the synthesis of popular drugs such as chlorpromazine for psychosis .
- These compounds are synthesized and their structures are characterized using various techniques .
- The methods of application include in vitro and in vivo experiments, where the compounds are tested on cell lines or animal models .
- The outcomes of these studies have shown that some of these compounds have significant therapeutic potential for the treatment of psychosis .
-
- Triazole compounds have been used in the synthesis of popular drugs such as captopril for hypertension .
- These compounds are synthesized and their structures are characterized using various techniques .
- The methods of application include in vitro and in vivo experiments, where the compounds are tested on cell lines or animal models .
- The outcomes of these studies have shown that some of these compounds have significant therapeutic potential for the treatment of hypertension .
-
- Triazole compounds have been used in the synthesis of popular drugs such as delorazepam for anxiety .
- These compounds are synthesized and their structures are characterized using various techniques .
- The methods of application include in vitro and in vivo experiments, where the compounds are tested on cell lines or animal models .
- The outcomes of these studies have shown that some of these compounds have significant therapeutic potential for the treatment of anxiety .
-
- Triazole compounds have been used in the synthesis of popular drugs such as isoniazid for tuberculosis .
- These compounds are synthesized and their structures are characterized using various techniques .
- The methods of application include in vitro and in vivo experiments, where the compounds are tested on cell lines or animal models .
- The outcomes of these studies have shown that some of these compounds have significant therapeutic potential for the treatment of tuberculosis .
-
- Azoles are commonly used in medicinal chemistry and are included in the class of antimicrobials due to their safety profile and excellent therapeutic index .
- Among the antifungal drugs, conazoles constitute a major class based on azole moiety like itraconazole, voriconazole, ravuconazole, fluconazole and so on .
- The methods of application include in vitro and in vivo experiments, where the compounds are tested on microbial strains or animal models .
- The outcomes of these studies have shown that some of these compounds have significant antimicrobial activity .
-
- Triazole compounds have been used in the synthesis of popular drugs such as trazodone, nefazodone for depression .
- These compounds are synthesized and their structures are characterized using various techniques .
- The methods of application include in vitro and in vivo experiments, where the compounds are tested on cell lines or animal models .
- The outcomes of these studies have shown that some of these compounds have significant therapeutic potential for the treatment of depression .
属性
IUPAC Name |
7-methyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2/c1-4-2-3-11-5(6(12)13)9-10-7(11)8-4/h2-3H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKHCRVRHLQRYGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NN=C(N2C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201183954 | |
| Record name | 1,2,4-Triazolo[4,3-a]pyrimidine-3-carboxylic acid, 7-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201183954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methyl[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid | |
CAS RN |
1256643-42-1 | |
| Record name | 1,2,4-Triazolo[4,3-a]pyrimidine-3-carboxylic acid, 7-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256643-42-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,4-Triazolo[4,3-a]pyrimidine-3-carboxylic acid, 7-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201183954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



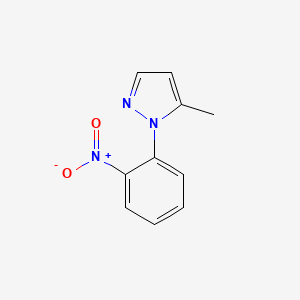
![[2-(5-Methoxy-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride](/img/structure/B580912.png)
